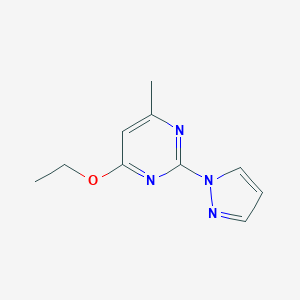

![molecular formula C16H15N3O2 B053061 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid CAS No. 124340-96-1](/img/structure/B53061.png)

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

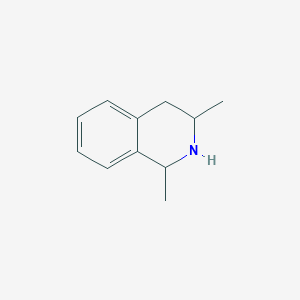

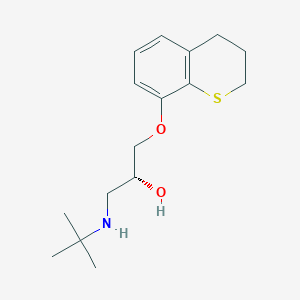

2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a benzimidazole derivative. Benzimidazoles are heterocyclic compounds with significant applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

- Ganellin, Ridley, & Spickett (1966) describe an improved synthesis of benzimidazole-2-acetic acid derivatives, which is relevant to the synthesis of compounds like 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid (Ganellin, Ridley, & Spickett, 1966).

- Meziane (1998) discusses a solvent-free synthesis approach for related benzimidazole compounds, highlighting efficient methodologies that could be applicable (Meziane, 1998).

Molecular Structure Analysis

- Kumar & Radhakrishnan (2010) confirmed the structure of a related benzimidazole compound using X-ray crystallography, indicating the potential for detailed structural analysis of similar compounds (Kumar & Radhakrishnan, 2010).

Chemical Reactions and Properties

- Dey & Dogra (1994) studied the dual fluorescence of related benzimidazole compounds, indicating interesting photochemical properties (Dey & Dogra, 1994).

Physical Properties Analysis

- Sheikhshoaie, Belaj, & Fabian (2006) provide insights into the reaction mechanisms and physical properties of a closely related benzimidazole derivative (Sheikhshoaie, Belaj, & Fabian, 2006).

Scientific Research Applications

Electronic Properties and Conductivity

- A study by Uebe et al. (2018) explored a dendritic oligoarylamine-substituted benzimidazole derivative, which includes a structure similar to 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid, as a solution-processable n-type dopant for controlling electrical conductivity in thin films. This research highlights its potential in electronic applications due to its ability to influence conductivity (Uebe et al., 2018).

Generation of Structurally Diverse Compounds

- Roman (2013) demonstrated the use of a similar compound in alkylation and ring closure reactions. This process generated a diverse library of compounds, indicating its versatility in synthetic chemistry and potential for creating novel molecules (Roman, 2013).

Structural Influence in Butylstannoxane Complexes

- Baul et al. (2017) investigated the structural influence of a compound similar to 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid in the formation of butylstannoxane complexes. This research is significant for understanding the interaction of such compounds in complex chemical structures (Baul et al., 2017).

DNA Binding and Molecular Dynamics

- Bailly et al. (2003) studied the binding of bis-benzimidazole compounds to the minor groove of DNA. These findings are essential for understanding how similar compounds interact with DNA, which can have implications in fields like genetics and molecular biology (Bailly et al., 2003).

Spectroscopic Characterization and DNA Interaction

- Hranjec et al. (2007) focused on the spectroscopic characterization of a cyano-substituted benzimidazole derivative and its interaction with DNA. This research provides insights into the compound's properties and potential applications in biochemistry (Hranjec et al., 2007).

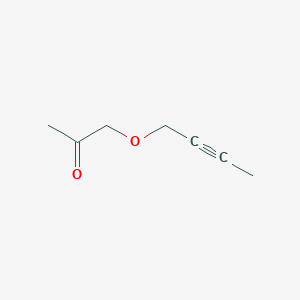

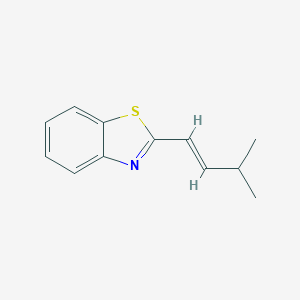

Synthesis of Heterocycles

- Darweesh et al. (2016) used similar compounds in the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This study is relevant for the development of novel compounds in pharmaceutical and chemical industries (Darweesh et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-(dimethylamino)phenylazo)benzoic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENBPQWURKTNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443837 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

124340-96-1 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)